6-Tert-butylspiro[2.5]octan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
6-tert-butylspiro[2.5]octan-2-amine |
InChI |
InChI=1S/C12H23N/c1-11(2,3)9-4-6-12(7-5-9)8-10(12)13/h9-10H,4-8,13H2,1-3H3 |
InChI Key |
BMQFRGPVEGCAHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CC2N |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 6 Tert Butylspiro 2.5 Octan 1 Amine and Spiro 2.5 Octane Derivatives
C(sp³)–H Bond Oxygenation Reactions
The selective oxidation of C(sp³)–H bonds in complex organic molecules is a challenging yet crucial transformation in synthetic chemistry. For spiro[2.5]octane derivatives, this reactivity is of particular interest due to the unique structural features that allow for detailed mechanistic investigations.
Dioxiranes, such as 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) and methyl(trifluoromethyl)dioxirane, are powerful, metal-free oxidizing agents capable of oxygenating C(sp³)–H bonds. nih.govnih.govwikipedia.org In the case of 6-tert-butylspiro[2.5]octane, the reaction with ETFDO occurs almost exclusively at the axial C4–H bond. nih.gov This high selectivity is attributed to the hyperconjugative activation provided by the adjacent cyclopropyl (B3062369) group. nih.gov The reaction yields a mixture of unrearranged and rearranged oxygenation products, providing clear evidence for the involvement of cationic intermediates. nih.gov Specifically, the formation of rearranged bicyclo[4.2.0]octan-1-ols alongside the primary unrearranged products highlights the operation of electron transfer (ET) pathways in these dioxirane-mediated reactions. nih.gov
Computational studies using Density Functional Theory (DFT) support these experimental findings, showing that the σ* orbital of the axial C4–H bond in spiro[2.5]octanes interacts favorably with the Walsh orbitals of the cyclopropane (B1198618) ring, thereby activating this bond towards hydrogen atom transfer (HAT) to the dioxirane (B86890). nih.gov
Table 1: Product Distribution in the Oxidation of 6-tert-butylspiro[2.5]octane with ETFDO
| Product Type | Specific Product | Yield |
| Unrearranged | Unrearranged oxygenation products | Predominant |
| Rearranged | Rearranged bicyclo[4.2.0]octan-1-ols | Minor |
This table illustrates the typical product distribution, highlighting the prevalence of the unrearranged product due to the selective oxidation of the axial C4-H bond, with a smaller fraction of rearranged products indicating the involvement of cationic intermediates.
Manganese complexes bearing aminopyridine tetradentate ligands have emerged as effective catalysts for the C(sp³)–H bond oxygenation of hydrocarbons using hydrogen peroxide as the oxidant. nih.govacs.orgnih.gov The oxidation of 6-tert-butylspiro[2.5]octane with H₂O₂ catalyzed by these manganese complexes provides a platform to study the competition between radical and cationic pathways. nih.govacs.org
The introduction of a tert-butyl group on the cyclohexane (B81311) ring serves to deactivate the C–H bonds at C-5 and C-6 through steric and torsional effects, directing the initial hydrogen atom transfer (HAT) towards the activated C–H bonds at the C-4 position. nih.govacs.org The reaction, performed in the presence of a carboxylic acid co-catalyst, yields a mixture of products including the ketone (6-tert-butylspiro[2.5]octan-4-one), the corresponding acetate (B1210297) ester, and a small amount of a rearranged alcohol (cis-4-(tert-butyl)-bicyclo[4.2.0]octan-1-ol). nih.govacs.org The formation of the rearranged alcohol is significant as it provides unprecedented evidence for the formation of a cationic intermediate in this catalytic system. nih.govacs.org
By carefully selecting the catalyst and tuning the reaction conditions (e.g., solvent, temperature, and the nature of the carboxylic acid), it is possible to distinguish between the radical and cationic pathways, leading to highly selective formation of either the unrearranged or rearranged products. nih.gov For instance, using [Mn(OTf)₂(TIPS-mcp)] as the catalyst in the presence of acetic acid leads to the formation of 6-tert-butylspiro[2.5]octan-4-one in 61% yield and trans-6-tert-butylspiro[2.5]octan-4-yl acetate in 25% yield, with only trace amounts (2%) of the rearranged alcohol. nih.govacs.org
Table 2: Product Yields in the Manganese-Catalyzed Oxidation of 6-tert-butylspiro[2.5]octane
| Product | Yield (%) |
| 6-tert-butylspiro[2.5]octan-4-one | 61 |
| trans-6-tert-butylspiro[2.5]octan-4-yl acetate | 25 |
| cis-4-(tert-butyl)-bicyclo[4.2.0]octan-1-ol | 2 |
This table summarizes the product yields from the oxidation of 6-tert-butylspiro[2.5]octane catalyzed by [Mn(OTf)₂(TIPS-mcp)] with H₂O₂ and acetic acid, demonstrating the distribution between ketone, ester, and rearranged alcohol products.
Mechanistic Pathways and Intermediate Elucidation
Understanding the mechanistic pathways and identifying key intermediates are fundamental to controlling the outcomes of C–H activation reactions. The reactions of 6-tert-butylspiro[2.5]octane serve as excellent models for these studies.
The initial step in both dioxirane and manganese-catalyzed C–H oxygenation reactions is generally accepted to be a hydrogen atom transfer (HAT) from the substrate to the oxidizing species. nih.govnih.govacs.orglboro.ac.uk This process generates a carbon-centered radical intermediate. nih.govnih.gov In the manganese-catalyzed system, the reaction is initiated by HAT from a C–H bond of the substrate to a high-valent manganese-oxo species, forming a carbon radical and a metal-hydroxo species. nih.govacs.orgresearchgate.net The subsequent fate of this radical determines the final product distribution. In a purely radical-driven pathway, the carbon radical would be trapped by the hydroxyl ligand in a "rebound" mechanism to form the corresponding alcohol. acs.org
The detection of rearranged products in the oxidation of 6-tert-butylspiro[2.5]octane provides definitive proof for the involvement of cationic intermediates. nih.govnih.govacs.org The formation of bicyclo[4.2.0]octan-1-ol derivatives is a hallmark of a cationic rearrangement of the initial spiro[2.5]octyl intermediate. nih.govnih.gov This rearrangement occurs when the initially formed radical undergoes a further one-electron oxidation to a carbocation. nih.govnih.gov
In the manganese-catalyzed reactions, the formation of a cationic intermediate is a key finding, as it demonstrates that the reaction does not proceed solely through a simple radical rebound mechanism. nih.govacs.org Similarly, in dioxirane-mediated oxidations, the observation of rearranged products from 6-tert-butylspiro[2.5]octane was among the first examples to unambiguously demonstrate the operation of ET pathways leading to cationic intermediates. nih.gov Computational studies have shown that specific stabilizing hyperconjugative interactions between the incipient carbon radical and the cyclopropane C–C bonding orbitals can trigger this electron transfer to the dioxirane-derived radical, leading to the formation of an ion pair. nih.gov
The reactions of dioxiranes with substrates like 6-tert-butylspiro[2.5]octane have been instrumental in elucidating the role of electron transfer (ET) pathways in C(sp³)–H bond oxygenations. nih.gov While the reaction is initiated by HAT, the subsequent steps can involve ET, leading to the formation of a cationic intermediate and ultimately rearranged products. nih.gov
The involvement of ET is supported by both experimental product analysis and computational modeling. nih.gov DFT calculations indicate that the formation of a cationic intermediate is facilitated by specific stabilizing interactions within the transition state, which lowers the energy barrier for electron transfer from the substrate radical to the dioxirane-derived radical. nih.gov This ET process results in the formation of a distinct ion pair, the 6-tert-butylspiro[2.5]octanylium cation and the trifluoro-2-hydroxybutan-2-olate anion, which then leads to the observed rearranged products. nih.gov The operation of these ET pathways represents a significant finding in the broader context of dioxirane-mediated oxidation chemistry. nih.gov
Hydrogen Atom Transfer (HAT) Processes
Hydrogen Atom Transfer (HAT) is a fundamental process in free radical chemistry, involving the concerted movement of a proton and an electron from one species to another. scripps.edu In the context of C-H functionalization, HAT is a key mechanism for generating alkyl radicals from C-H bonds, which can then be intercepted by various radical traps. nih.gov
For 6-tert-butylspiro[2.5]octan-1-amine, HAT processes are particularly relevant in oxidation reactions. The mechanism of oxidation can involve the initial transfer of a hydrogen atom from a C-H bond on the spirocyclic framework to an oxidizing agent, which generates a carbon radical. evitachem.com This radical intermediate is a key juncture in the reaction pathway, leading to the formation of various oxygenated products such as alcohols or ketones. The presence of the bulky tert-butyl group plays a significant role in this process by stabilizing the radical intermediate, thereby influencing the reaction pathways and the distribution of final products. evitachem.com
The propensity of a radical to abstract a hydrogen atom is influenced by polar effects. scripps.edu Radicals can be classified as either nucleophilic or electrophilic, and a favorable HAT reaction typically occurs between a nucleophilic radical and an electrophilic C-H bond, or vice versa. scripps.edu Nitrogen-centered radicals, which can be generated from amines, are often highly electrophilic and can participate in HAT chemistry. nih.gov
Mechanisms of Cyclopropane Ring-Opening and Rearrangement
The high ring strain inherent in the cyclopropane ring of spiro[2.5]octane derivatives makes it susceptible to various ring-opening and rearrangement reactions. These transformations are often driven by the release of this strain energy, leading to the formation of more stable carbocyclic or heterocyclic systems. nih.govresearchgate.net
One major pathway involves acid-catalyzed ring-opening. stackexchange.com Protonation of a substituent or the cyclopropane ring itself can lead to the formation of a carbocationic intermediate. For instance, in related oxaspiro[2.2]pentane systems, Lewis acid treatment induces ionization to a highly stabilized cyclopropyl carbinyl cation, which can undergo a pinacol-like rearrangement to afford a cyclobutanone. nih.gov This process is favorable due to the release of ring strain and the formation of a stable carbonyl group. nih.gov The ring-opening can be a concerted process with the elimination of a leaving group. stackexchange.com
Alternatively, nucleophilic attack can initiate ring-opening. The strained carbon-carbon bonds of the cyclopropane ring can be cleaved by a variety of nucleophiles. For example, the ring-opening of spiro[cyclopropane-1,3′-oxindoles] with an azide (B81097) ion is a key step in the synthesis of spiro[pyrrolidine-3,3′-oxindoles]. acs.org Similarly, Ni(II)-catalyzed S-N2-type ring-opening at the more substituted spiro-carbon center has been demonstrated. acs.org The innate "push-pull" effect of donor and acceptor groups attached to the cyclopropane ring can polarize the C-C bonds, facilitating ring expansion reactions. acs.org Cascade reactions, where the initial ring-opening is followed by one or more subsequent cyclizations, are also common, providing rapid access to complex molecular architectures. acs.org
Site-Selectivity and Diastereoselectivity in Chemical Transformations
The outcomes of chemical reactions involving this compound are heavily dependent on selectivity, which determines the specific site of reaction (site-selectivity) and the three-dimensional arrangement of the newly formed bonds (diastereoselectivity).
Influence of Spirocyclic Structure and Substituents on Selectivity
The rigid spirocyclic framework and the nature of its substituents are primary determinants of selectivity. The tert-butyl group on the cyclohexane ring of this compound exerts a profound steric and electronic influence, guiding reagents to attack specific positions and from specific directions. evitachem.com This steric hindrance can block certain reaction pathways, thereby enhancing the selectivity for others.
In related systems, substituents have been shown to direct reaction outcomes. For example, in the asymmetric catalysis of spirocyclopropyl oxindoles, the oxindole (B195798) moiety can coordinate to a chiral metal complex, which is crucial for achieving a high level of stereoinduction. acs.org The resulting 3,6-trans-selectivity in the product is dictated by a stepwise mechanism that proceeds through a more stable transition state. acs.org Similarly, in Rh-catalyzed C-H amination reactions, modifications to substituents on the nitrogen source have been shown to significantly impact the ratio of isomeric products. acs.org The use of chiral ligands, such as bidentate spirocyclic phosphines, can also induce high enantioselectivity in catalytic reactions, with the steric properties of the ligand playing a critical role. acs.org
Role of Torsional and Steric Effects on Reaction Pathways
Torsional strain and steric strain are two key non-bonded interactions that influence the energy of different conformations and transition states, thereby directing reaction pathways.
Steric Strain arises when atoms or groups of atoms are forced too close to one another, causing repulsion between their electron clouds. chemistrysteps.comchemistrysteps.com In this compound, the large tert-butyl group creates significant steric hindrance, influencing the approach of reagents and stabilizing intermediates where the bulk is accommodated in a low-energy position. evitachem.com For example, in the base-induced elimination of a spiroepoxide, the use of a less sterically demanding base led to deprotonation at the less sterically crowded position, demonstrating steric control over regioselectivity. nih.gov
Torsional Strain is the resistance to bond rotation that arises from the repulsion between electrons in adjacent bonds. youtube.com It is most pronounced in eclipsed conformations, where bonds on adjacent atoms are aligned. chemistrysteps.comyoutube.com The rigid spiro[2.5]octane skeleton has inherent conformational constraints that can lead to torsional strain, influencing its ground-state geometry and the geometry of reaction transition states. To relieve this strain, cyclic systems often adopt non-planar conformations. chemistrysteps.com
These effects are not mutually exclusive and often operate in concert. The gauche interaction between two bulky groups in a staggered conformation is a classic example of steric strain influencing conformational preference. chemistrysteps.com The interplay between minimizing steric and torsional strain dictates the most favorable reaction pathways.
Impact of Reaction Conditions (Solvent, Temperature, Additives) on Chemoselectivity
Reaction conditions such as solvent, temperature, and the presence of catalysts or additives can dramatically alter the course and selectivity of a chemical transformation. evitachem.com For instance, the efficiency of oxidation reactions can be enhanced by the choice of catalyst and oxidizing agent. evitachem.com
A striking example of this influence is the divergent synthesis of cyclopropane scaffolds, where a simple change in reaction conditions can lead to completely different products from the same starting materials. acs.org In a photoredox-catalyzed reaction, using cesium carbonate (Cs₂CO₃) as the base in dimethylformamide (DMF) resulted in a spirocyclic product. However, switching the base to potassium hydroxide (B78521) (KOH) and the solvent to dimethyl sulfoxide (B87167) (DMSO) yielded a 1,1-substituted cyclopropane instead. acs.org This switch highlights the profound control that reaction parameters can exert over chemoselectivity.
| Base | Solvent | Product Type | Yield |
|---|---|---|---|
| Cs₂CO₃ | DMF | Spirocyclic Succinimide | N/A |
| KOH | DMSO | 1,1-Substituted Cyclopropane | 60% |
Temperature and reactant concentrations can also be critical. In the synthesis of certain spirocyclic amines, decreasing the reaction temperature and the molar ratios of reagents was found to favor the formation of different amine products. mdpi.com
General Reaction Profiles of Spirocyclic Amines
Spirocyclic amines are a versatile class of compounds that can undergo a range of chemical transformations, making them valuable building blocks in organic and medicinal chemistry. evitachem.comnih.gov
Common reactions involving the amine functionality include substitution and oxidation. evitachem.com The nitrogen atom can act as a nucleophile or be functionalized in various ways. For example, spirocyclic secondary amines have been converted into tertiary ureas, which have shown potential as potent and selective enzyme inhibitors. nih.gov The amine group can also be oxidized; for instance, spirocyclic amines can be oxidized to form stable spirocyclic nitroxyl (B88944) radicals (SNRs), which have applications in materials science and biophysics. mdpi.com
The spirocyclic scaffold itself can participate in unique rearrangements and ring-expansion reactions. One notable transformation is the reaction of spirocyclic N-halo aminals, which can undergo a ring expansion via a 1,2-C-to-N migration to efficiently produce bicyclic amidines. acs.org Furthermore, synthetic strategies like intramolecular iodocyclization have been developed to produce oxa-spirocyclic amines, which can be further modified to introduce a variety of functional groups. rsc.org The development of stereoselective methods, such as those using iridium-containing cytochromes, allows for the enantioselective synthesis of complex spirocyclic amines, providing access to rigid, sp³-rich scaffolds for drug discovery. acs.org
Oxidation Reactions (Conceptual)
The oxidation of this compound can conceptually occur at either the amine functionality or the hydrocarbon scaffold.
The primary amine group can be oxidized to various nitrogen-containing functional groups. Mild oxidation might yield hydroxylamines, while more vigorous conditions could lead to nitro compounds or facilitate oxidative coupling reactions. However, the most common and synthetically relevant oxidation involving amines is often the oxidation of the adjacent carbon atom.
The hydrocarbon portion, particularly the spirocyclic core, is also subject to oxidation. The mechanism can involve the initial abstraction of a hydrogen atom from a C-H bond, generating a carbon radical. evitachem.com This radical can then react with an oxidant, such as a hydroxyl radical, to form hydroxylated products. evitachem.com The presence of the bulky tert-butyl group can play a significant role in stabilizing radical intermediates, thereby directing the position of oxidation. evitachem.com Furthermore, the strained cyclopropane ring can undergo oxidative cleavage. For instance, reactions with strong oxidants or certain transition metal catalysts can lead to the opening of the three-membered ring to form ketones or other difunctionalized acyclic products. The oxidation of spiro compounds, particularly those containing strained rings, is a known pathway to generate molecular complexity. nih.gov
| Reaction Type | Conceptual Reactants | Potential Products | Conceptual Mechanism |
| Amine Oxidation | This compound + Peroxy acid (e.g., m-CPBA) | 1-Nitro-6-tert-butylspiro[2.5]octane | Oxidation of the nitrogen lone pair. |
| C-H Oxidation | This compound + Oxidant (e.g., H₂O₂) | Hydroxylated spiro[2.5]octan-1-amine derivatives | Hydrogen atom transfer to form a stabilized carbon radical, followed by reaction with the oxidant. evitachem.com |
| Oxidative Ring Opening | This compound + Strong Oxidant (e.g., Ozone, KMnO₄) | Dicarbonyl compounds (e.g., keto-acids) | Cleavage of the C-C bonds of the cyclopropane ring. |
Table 1: Conceptual Oxidation Reactions
Reduction Reactions (Conceptual)
In the context of this compound, reduction reactions are more relevant to its synthesis than its degradation, as the amine group and the saturated hydrocarbon rings are generally stable to common reducing agents.
The synthesis of spirocyclic amines often involves the reduction of other functional groups. acs.org A common synthetic route is reductive amination, where a spirocyclic ketone, such as 6-tert-butylspiro[2.5]octan-1-one, reacts with ammonia (B1221849) in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the primary amine. youtube.comyoutube.com This method is a cornerstone of amine synthesis due to its versatility. youtube.com
Alternatively, the amine could be synthesized via the reduction of a corresponding nitrile (spiro[2.5]octane-5-carbonitrile derivatives) or an amide using powerful reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com The reduction of an azide group is another effective method for producing primary amines with the same carbon skeleton. youtube.com
The spiro[2.5]octane core itself, being composed of saturated rings, is resistant to catalytic hydrogenation under standard conditions. The cyclopropane ring can be hydrogenolyzed (cleaved by hydrogen), but this typically requires harsh conditions, such as high temperatures and pressures or specialized catalysts, due to the stability of the C-C sigma bonds.
| Reaction Type | Conceptual Reactants | Product | Reducing Agent |
| Reductive Amination | 6-tert-butylspiro[2.5]octan-1-one + Ammonia (NH₃) | This compound | Sodium cyanoborohydride (NaBH₃CN), H₂/Catalyst |
| Nitrile Reduction | 6-tert-butylspiro[2.5]octane-1-carbonitrile | (6-tert-butylspiro[2.5]octan-1-yl)methanamine | Lithium aluminum hydride (LiAlH₄), H₂/Catalyst |
| Amide Reduction | 6-tert-butylspiro[2.5]octane-1-carboxamide | (6-tert-butylspiro[2.5]octan-1-yl)methanamine | Lithium aluminum hydride (LiAlH₄) |
| Azide Reduction | 1-azido-6-tert-butylspiro[2.5]octane | This compound | Lithium aluminum hydride (LiAlH₄), H₂/Catalyst |
Table 2: Conceptual Reductive Pathways to Spirocyclic Amines
Substitution Reactions (Conceptual)
The primary amine of this compound is a key site for substitution reactions. As a nucleophile, it can react with a wide range of electrophiles.
N-Alkylation: Reaction with alkyl halides would lead to secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. The steric hindrance from the spirocyclic framework and the tert-butyl group would likely slow the rate of these reactions compared to simpler primary amines.
N-Acylation: The amine can readily react with acyl chlorides or anhydrides to form stable amide derivatives. This is a common protecting group strategy or a way to introduce new functional moieties.
Reaction with Carbonyls: Condensation with aldehydes or ketones would form imines (Schiff bases), which can be further reduced to secondary amines as part of a reductive amination sequence. youtube.com
Substitution reactions can also be conceptualized at the cyclopropane ring. Spiro-fused cyclopropanes, especially when activated by donor-acceptor groups, can undergo nucleophilic ring-opening reactions. acs.orgacs.org While the parent spiro[2.5]octane system is not "activated" in this sense, reactions with strong nucleophiles under forcing conditions or in the presence of a Lewis acid could potentially lead to ring-opened products. nih.gov For instance, theoretical studies on cyclopropane derivatives show their potential for Sₙ1 and Sₙ2 type nucleophilic binding reactions, which involves the opening of the three-membered ring. nih.gov However, direct substitution on the spirocyclic core without ring opening is generally difficult to achieve. nih.gov
| Reaction Type | Conceptual Electrophile | Product Class | Notes |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine | Reaction proceeds via Sₙ2 mechanism. |
| N-Acylation | Acyl Chloride (e.g., Acetyl chloride) | Amide | Forms a stable, neutral amide bond. |
| N-Sulfonylation | Sulfonyl Chloride (e.g., Tosyl chloride) | Sulfonamide | Creates a stable sulfonamide, often used for protection or modification. |
| Imine Formation | Aldehyde/Ketone (e.g., Acetone) | Imine (Schiff Base) | Reversible reaction, often driven by removal of water. |
| Nucleophilic Ring Opening | Strong Nucleophile + Lewis Acid | Ring-opened functionalized cyclohexane | Proceeds via cleavage of a C-C bond in the strained cyclopropane ring. nih.govnih.gov |
Table 3: Conceptual Substitution Reactions
Stereochemical and Conformational Analysis of Spiro 2.5 Octane Frameworks
Determination of Relative and Absolute Configurations
Application of Single Crystal X-ray Diffraction
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise data on bond lengths, bond angles, and torsional angles. This technique unambiguously establishes the relative configuration of stereocenters and reveals the molecule's conformation in the solid state.
For spirocyclic systems, X-ray analysis can confirm the connectivity and configuration of substituents. For instance, in studies of various complex spiro compounds, X-ray crystallography has been essential to confirm the structures proposed by spectral data. mdpi.com The analysis of spiro[2.5]octa-4,7-dien-6-one derivatives, for example, utilized crystallographic data to define the geometry of the spirocyclic core. rsc.org In the context of 6-tert-butylspiro[2.5]octan-1-amine, an X-ray crystal structure would provide incontrovertible proof of the relative orientations of the tert-butyl and amino groups (i.e., cis or trans) and would show whether these groups occupy axial or equatorial positions on the cyclohexane (B81311) ring in the crystal lattice.
Conformational Analysis using Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. For the spiro[2.5]octane framework, ¹H and ¹³C NMR provide detailed information about the molecule's preferred conformation. nih.gov The presence of a bulky tert-butyl group is particularly useful in NMR studies, as it typically "locks" the cyclohexane ring into a specific chair conformation to minimize steric strain. nih.gov
However, recent studies have shown that the presence of a spiro-fused cyclopropane (B1198618) ring can significantly alter the conformational preferences of adjacent substituents on a cyclohexane ring. chemrxiv.org In some cases, a spirocyclic ring can make an axial position for a bulky group, like tert-butyl, more favorable than expected, challenging classical conformational analysis principles. chemrxiv.org Low-temperature NMR experiments are often employed to slow down the rate of ring inversion, allowing for the observation and characterization of individual conformers. chemrxiv.orgdoi.org
Analysis of Homonuclear Coupling Constants and Chemical Shifts
Detailed analysis of ¹H NMR spectra, specifically the chemical shifts and proton-proton (homonuclear) coupling constants (J-values), allows for the deduction of the predominant conformation. nih.gov
Chemical Shifts: The chemical shift of a proton is influenced by its electronic environment. In a chair conformation, axial and equatorial protons have distinct chemical shifts. For example, the proton attached to the same carbon as an axial substituent will typically be found at a different chemical shift than if the substituent were equatorial.
Coupling Constants: The magnitude of the vicinal coupling constant (³J_HH) between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are observed for protons with an anti-periplanar (180°) relationship, which is characteristic of an axial-axial interaction in a cyclohexane chair. Smaller coupling constants (typically 1-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions.
By measuring the coupling constants for the protons on the cyclohexane ring of a molecule like this compound, one can determine the orientation (axial or equatorial) of these protons and, by extension, the substituents.
Table 1: Representative ¹H NMR Data for a Substituted Spiro[2.5]octane in a Chair Conformation
| Proton | Representative Chemical Shift (ppm) | Representative Coupling Constants (Hz) | Inferred Orientation |
| H-6 | ~2.5 | ³J_ax,ax ≈ 11.0, ³J_ax,eq ≈ 4.5 | Axial |
| H-1 | ~3.1 | ³J_ax,ax ≈ 10.5, ³J_ax,eq ≈ 4.0 | Axial |
| Cyclopropane H | ~0.4 - 0.9 | ²J ≈ -4.0, ³J_cis ≈ 8.5, ³J_trans ≈ 6.0 | - |
Note: This table is illustrative, based on general principles of NMR spectroscopy applied to cyclohexane and spiro[2.5]octane systems. Actual values for this compound would require experimental measurement.
Computational and Molecular Modeling Approaches for Conformational Studies
Molecular Mechanics and Quantum Mechanical Calculations
Computational chemistry provides a powerful complement to experimental techniques for studying molecular conformation. Molecular mechanics and quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate the energies of different possible conformers and the transition states that connect them. chemrxiv.org
These calculations can predict the relative stability of conformers, such as the chair conformation with the tert-butyl group in an axial versus an equatorial position. For simple cyclohexanes, the equatorial position is overwhelmingly favored. However, DFT calculations have shown that for spiro-fused systems, the energy difference between these two forms can be significantly reduced, and in some cases, the axial conformer can even become more stable. chemrxiv.org This is attributed to a combination of increased torsional strain and hyperconjugative effects introduced by the spirocyclic ring. chemrxiv.org Such calculations are crucial for interpreting experimental NMR data and understanding the subtle electronic and steric forces that govern the structure of this compound.
Table 2: Illustrative Calculated Relative Energies for Conformers of a 6-tert-butyl-substituted Spiro[2.5]octane
| Conformer | Computational Method | Calculated Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
| Equatorial t-Butyl | DFT (B3LYP/6-31G) | 0.00 | ~75 |
| Axial t-Butyl | DFT (B3LYP/6-31G) | +0.65 | ~25 |
Note: This table presents hypothetical data based on findings for analogous systems where spiro-fusion reduces the energetic penalty of an axial substituent. chemrxiv.org Actual values would require specific calculations for the target molecule.
Investigation of Gas-Phase Conformations
The determination of molecular structure in the gas phase provides a view of a molecule's intrinsic conformational preferences, free from the influence of crystal packing forces or solvent interactions. Techniques such as gas electron diffraction (GED) and microwave spectroscopy are powerful tools for elucidating the precise geometric parameters of molecules in this state. wikipedia.org
While specific experimental gas-phase structural data for this compound is not extensively documented in the current scientific literature, the conformational landscape can be inferred from computational studies and experimental data on analogous spiro[2.5]octane systems. Computational chemistry, employing methods such as density functional theory (DFT) and ab initio calculations, can model the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.
Gas electron diffraction studies on related molecules would provide statistical data on bond lengths, bond angles, and torsional angles, which could be used to build a comprehensive picture of the dominant conformation in the gas phase. wikipedia.org Similarly, microwave spectroscopy would offer precise rotational constants, from which the moments of inertia and, ultimately, the molecular geometry can be derived.
Relationship Between Conformation, Stereochemistry, and Reactivity
The conformation and stereochemistry of a molecule are intrinsically linked to its chemical reactivity. The spatial orientation of functional groups dictates their accessibility to reagents and can influence the electronic environment of reactive centers.
Impact of Spiro Substitution on Cyclohexane Ring Conformation
The presence of a spiro-fused cyclopropane ring significantly influences the conformational dynamics of the attached cyclohexane ring. In the parent spiro[2.5]octane, the cyclohexane ring still undergoes rapid chair-chair interconversion. However, the introduction of substituents, particularly a sterically demanding group like a tert-butyl group at the 6-position, has a profound impact.
The tert-butyl group acts as a conformational lock, effectively preventing the ring from flipping. Due to its large size, it will strongly prefer the equatorial position to avoid severe steric clashes with the axial hydrogens on the same side of the ring. wikipedia.org This locks the cyclohexane ring into a single, well-defined chair conformation.
In a study of the related compound spiro[2.5]octan-6-ol, low-temperature proton magnetic resonance (PMR) spectra were used to determine the free energy difference for the axial-equatorial conformational equilibrium. The data revealed a clear preference for the equatorial conformer. doi.org Although the hydroxyl group is smaller than a tert-butyl group, the principle remains the same and would be even more pronounced for the latter.
Table 4.4.1-1: Conformational Energy Data for Substituted Spiro[2.5]octanes (Analogous System)
| Compound | Substituent | Position | Preferred Conformation | -ΔG° (kcal/mol) at -75°C |
|---|---|---|---|---|
| Spiro[2.5]octan-6-ol | -OH | 6 | Equatorial | 0.79 doi.org |
| This compound | -tBu | 6 | Equatorial (Predicted) | > 5 (Estimated) |
Data for spiro[2.5]octan-6-ol is from experimental measurements. The value for this compound is an estimation based on the known high A-value of the tert-butyl group.
This conformational rigidity imposed by the equatorial tert-butyl group means that the other substituents on the cyclohexane and cyclopropane rings have fixed spatial relationships to one another.
Directional Influence of Exocyclic Substituents on Chemical Reactivity
The fixed conformation of the 6-tert-butylspiro[2.5]octane framework has significant consequences for its chemical reactivity. The orientation of exocyclic substituents can direct the approach of reagents, leading to highly stereoselective reactions.
For instance, studies on the oxidation of related spirocyclic systems have shown that the preferred orientation of exocyclic groups can direct an oxidative attack. researchgate.net In the case of this compound, the locked chair conformation of the cyclohexane ring exposes one face of the molecule more than the other. The amine group at the spiro center (C-1) and the hydrogens on the cyclopropane and cyclohexane rings will have well-defined axial or equatorial-like orientations relative to the plane of the rings.
The reactivity of the amine group itself, for example in substitution reactions, will be influenced by its steric environment. The presence of the adjacent, rigid cyclopropane ring and the bulky tert-butyl group further down the cyclohexane ring creates a specific chiral pocket around the nitrogen atom. This can lead to diastereoselective reactions if the amine attacks a chiral electrophile or if a chiral reagent attacks the amine.
Furthermore, the tert-butyl group is known to play a role in stabilizing intermediates during reactions such as oxidation. This stabilization can influence the reaction pathways and the distribution of products. The rigid spiro framework ensures that the stabilizing effect of the tert-butyl group is transmitted through a defined conformational pathway.
Computational and Theoretical Investigations of 6 Tert Butylspiro 2.5 Octan 1 Amine
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For compounds like 6-tert-butylspiro[2.5]octan-1-amine, DFT can be employed to model potential reaction pathways, such as those involving the amine functionality or the strained cyclopropane (B1198618) ring.
DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide detailed information about the geometries of reactants, transition states, and products. nih.gov For instance, in reactions involving the amine group, DFT can model protonation, alkylation, or its participation in nucleophilic attacks. Studies on similar spirocyclic amines have utilized DFT to understand reaction stereoselectivity and the influence of substituents on reaction barriers.
In the context of the cyclopropane ring, DFT is instrumental in studying ring-opening reactions, which are characteristic of such strained systems. The presence of the tert-butyl group is expected to exert significant steric and electronic effects on these reactions. DFT calculations can quantify these effects by comparing the reaction profiles of this compound with its unsubstituted counterpart. For example, the mechanism of C(sp³)–H bond functionalization, which can be a route to synthesize such spiro-compounds, often involves radical intermediates whose stability is influenced by adjacent groups. Current time information in Le Flore County, US. The tert-butyl group can stabilize such intermediates through hyperconjugation.
Calculation of Activation Free Energies for Reaction Pathways
A key outcome of DFT studies is the calculation of activation free energies (ΔG‡), which determine the kinetics of a chemical reaction. By locating the transition state structure on the potential energy surface, the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be calculated, which together yield the activation free energy.
For this compound, different reaction pathways would exhibit distinct activation barriers. For example, the ring-opening of the cyclopropane ring initiated by an electrophile would proceed through a specific transition state, the energy of which is critical for determining the reaction rate. Computational studies on similar electrophilic cyclopropanes have shown that the activation barriers are sensitive to the nature of the substituents on the ring. nih.gov
The following table illustrates hypothetical activation free energies for different potential reaction pathways of a spirocyclic amine, based on general principles and data from related systems.
| Reaction Pathway | Reactants | Transition State | Product | Calculated ΔG‡ (kcal/mol) |
| Amine Protonation | This compound + H+ | [Amine-H]+ complex | Protonated amine | Low |
| N-Alkylation | This compound + CH3I | SN2 transition state | N-methylated product | 15-25 |
| Electrophilic Ring Opening | This compound + E+ | Carbocationic intermediate | Ring-opened product | 20-30 |
This table presents illustrative data based on known reactions of similar compounds and is not based on direct experimental or computational results for this compound.
Modeling and Characterization of Transient Reactive Intermediates
Many reactions proceed through transient reactive intermediates, such as carbocations, carbanions, or radicals. The stability and structure of these intermediates are crucial in determining the reaction's outcome. Computational modeling is an invaluable tool for characterizing these fleeting species, which are often difficult to observe experimentally.
In reactions involving this compound, several types of reactive intermediates can be envisaged. For instance, electrophilic attack on the cyclopropane ring could lead to a carbocationic intermediate. researchgate.net The position of the positive charge and the stabilizing effect of the tert-butyl group and the spiro-amine moiety can be precisely modeled. Similarly, reactions involving the amine group, such as oxidation, might proceed through radical cation intermediates.
DFT calculations can predict the geometries, electronic spin distributions, and relative energies of these intermediates. This information helps in understanding the regioselectivity and stereoselectivity of reactions. For example, the stability of a carbocation intermediate will dictate the outcome of subsequent nucleophilic attack, leading to different ring-opened products.
Analysis of Electronic Structure and Orbital Interactions
The electronic structure of a molecule governs its reactivity. For this compound, the interplay between the amine group, the cyclohexane (B81311) ring, and the highly strained cyclopropane ring results in a unique electronic environment.
The cyclopropane ring possesses a unique set of bonding orbitals known as Walsh orbitals. These orbitals have significant p-character and can participate in hyperconjugative interactions with adjacent substituents. In this compound, the Walsh orbitals of the cyclopropane ring can interact with the σ-bonds of the adjacent cyclohexane ring and the orbitals of the tert-butyl group.
These hyperconjugative interactions can influence the stability of the molecule and its reactivity. For example, in a carbocationic intermediate formed during a ring-opening reaction, the filled Walsh orbitals can donate electron density to the empty p-orbital of the carbocation, thereby stabilizing it. The extent of this stabilization can be quantified using computational methods like Natural Bond Orbital (NBO) analysis.
The following table summarizes the key electronic features of this compound that can be investigated through computational analysis.
| Electronic Feature | Description | Computational Method | Expected Influence |
| Walsh Orbitals | Unique bonding orbitals of the cyclopropane ring. | NBO Analysis | Participate in hyperconjugation, influencing stability and reactivity. |
| Amine Lone Pair | Non-bonding electrons on the nitrogen atom. | Molecular Orbital Theory | Dictates the basicity and nucleophilicity of the amine. |
| Steric Hindrance | The bulky tert-butyl group. | Molecular Mechanics/DFT | Influences the accessibility of reaction sites and the stability of transition states. |
| Hyperconjugation | Interaction between filled and empty orbitals. | NBO Analysis | Stabilizes the molecule and any reactive intermediates. |
This table is based on established theoretical concepts in organic chemistry.
Advanced Quantum Mechanical Approaches for Detailed Mechanistic Insights
While DFT provides a good balance of accuracy and computational cost, more advanced quantum mechanical methods can offer even more detailed and accurate insights into reaction mechanisms. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark data for transition state energies and reaction barriers.
For complex reactions, such as those involving significant electronic rearrangement or multi-reference character, these advanced methods may be necessary to obtain a qualitatively correct description of the reaction pathway. Furthermore, molecular dynamics (MD) simulations, which use forces derived from quantum mechanical calculations (ab initio MD), can be used to explore the conformational landscape of this compound and to simulate reaction dynamics in a more realistic manner, including solvent effects.
Utility and Further Chemical Transformations of Spiro 2.5 Octan 1 Amine Scaffolds
6-Tert-butylspiro[2.5]octan-1-amine as a Versatile Building Block in Complex Chemical Synthesis
This compound is a specialized chemical compound featuring a spirocyclic system where a tert-butyl group imparts significant steric and electronic influence. evitachem.com This compound, with the molecular formula C12H23N, is recognized for its utility as a building block in the synthesis of pharmaceutical compounds and specialty chemicals. evitachem.com Its rigid structure provides a well-defined three-dimensional orientation for further chemical modifications.
The synthesis of this compound can be achieved through methods such as the cyclization of appropriate precursors. evitachem.com One notable synthetic route involves the C(sp3)-H bond functionalization through oxidation reactions, often facilitated by manganese complexes with aminopyridine ligands. evitachem.com This approach allows for the creation of the spirocyclic core, followed by the introduction of the primary amine group. evitachem.com The presence of the bulky tert-butyl group can influence reaction pathways and stabilize intermediates during synthesis. evitachem.com This compound serves as a mechanistic probe in studies of C(sp3)-H bond functionalization and oxidation reactions. evitachem.com
Derivatization Strategies for Spiro[2.5]octane Amines
The spiro[2.5]octane amine scaffold offers multiple sites for chemical modification, enabling the generation of a wide array of derivatives with tailored properties. These derivatization strategies are crucial for exploring the chemical space around this unique framework and for developing new molecules with enhanced biological activity or catalytic performance.
The primary amine group of spiro[2.5]octan-1-amines is a key handle for functionalization. It readily participates in a variety of chemical reactions, including oxidation and substitution. evitachem.com For instance, the amine can be converted to other functional groups, or it can be used as a nucleophile in reactions to form amides, sulfonamides, and other derivatives.
Table 1: Examples of Functionalization Reactions on Amine Scaffolds
| Reaction Type | Reagent/Conditions | Resulting Functional Group |
|---|---|---|
| Oxidation | Hydrogen Peroxide | Hydroxyl, Ketone, Ester |
| Substitution | Alkyl Halides | Secondary or Tertiary Amine |
| Acylation | Acyl Chlorides/Anhydrides | Amide |
This table presents common functionalization reactions applicable to primary amines, such as the one in this compound. evitachem.com
The synthesis of analogues of spiro[2.5]octane amines with different ring sizes and substitution patterns is a key strategy for expanding the diversity of this class of compounds. acs.org By altering the carbocyclic framework, chemists can fine-tune the geometric and electronic properties of the resulting molecules. For instance, spiro[3.3]heptanes and spiro[3.4]octanes are actively being explored as building blocks for novel scaffolds. sigmaaldrich.com
The synthesis of these analogues often involves multi-step sequences. For example, cascade reactions, such as those involving dipolar cycloadditions of nitrones, can be employed to construct tricyclic isoxazolidines which can then be reduced to spirocyclic amines and diamines. nih.gov Another approach involves the synthesis of spiro[2.5]octane-5-carboxylic acid from 1,3-cyclohexanedione (B196179), which can then be further elaborated. google.com
Table 2: Examples of Spirocyclic Amine Analogues
| Spirocyclic Core | Key Synthetic Strategy | Potential Applications |
|---|---|---|
| Spiro[3.3]heptane | Collaboration with SpiroChem | Medicinal Chemistry, Fragment-Based Libraries |
| Spiro[3.4]octane | Collaboration with SpiroChem | Medicinal Chemistry, Improving Physicochemical Properties |
| Thia-azaspiro[3.4]octane | Construction by Carreira and co-workers | Drug-like Scaffolds |
This table showcases various spirocyclic building blocks and their synthetic origins, highlighting the efforts to create analogues with diverse ring systems. sigmaaldrich.com
The rigid and stereochemically defined nature of spirocyclic scaffolds makes them excellent platforms for the design of chiral ligands for asymmetric catalysis. researchgate.netacs.org The introduction of chirality into the spiro[2.5]octane framework, or the use of chiral spirocyclic amines as precursors, can lead to the formation of highly effective catalysts for a range of enantioselective transformations.
For example, chiral spiro ligands that combine a rigid skeleton with tridentate coordination have been shown to stabilize iridium catalysts used in the asymmetric hydrogenation of ketones. researchgate.net The development of novel ligands, such as those combining a Josiphos moiety with a spirobiindane scaffold, has led to highly efficient iridium-catalyzed asymmetric hydrogenations to produce chiral amines. acs.org Furthermore, spirocyclic amines serve as precursors for the synthesis of complex heterocyclic systems, such as spirocyclic tetrahydronaphthyridines, which are valuable in drug discovery. nih.gov
Development of Novel Synthetic Methodologies Leveraging Spiro[2.5]octane Frameworks
The unique structural features of spiro[2.5]octane frameworks have spurred the development of new synthetic methodologies. nih.gov These methods often aim to construct the spirocyclic core in a controlled and efficient manner. For instance, a one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones has been developed using para-quinone methides, proceeding in high yields under mild, metal-free conditions. rsc.org
Other innovative strategies include ring-expansion/cationic cyclization cascade reactions of chlorosulfate (B8482658) derivatives and the use of dipolar cycloadditions of nitrones to generate spirocyclic amines. nih.govacs.org These methodologies not only provide access to the spiro[2.5]octane core but also allow for the introduction of various functional groups and substitution patterns, further expanding the utility of this scaffold in organic synthesis.
Future Research Directions and Emerging Challenges in Spiro 2.5 Octan 1 Amine Chemistry
Advancements in Precise Stereocontrolled Synthetic Methodologies
The synthesis of 6-tert-butylspiro[2.5]octan-1-amine, with its multiple stereocenters, demands a high degree of stereocontrol. Future advancements in this area will likely hinge on the development of novel catalytic systems and asymmetric methodologies.
A significant challenge lies in the diastereoselective construction of the spiro[2.5]octane core. While methods for the synthesis of the parent spiro[2.5]octane and related diones exist, achieving precise control over the stereochemistry, particularly with a bulky tert-butyl substituent, requires innovative approaches. researchgate.netrsc.org The development of catalytic, enantioselective cyclopropanation reactions is a promising avenue. researchgate.netrsc.org For instance, the use of chiral rhodium or copper catalysts in the reaction of a suitable cyclohexylidene derivative with a diazo compound could offer a direct route to an enantioenriched spiro[2.5]octane skeleton. rsc.org Metal-organic frameworks (MOFs) have also been shown to act as nanoreactors that can enhance the diastereoselectivity of cyclopropanation reactions, a strategy that could be adapted for this system. rsc.orgdntb.gov.ua
Furthermore, the introduction of the amine functionality at the C1 position with defined stereochemistry presents another hurdle. Future research could explore the use of enzymatic transamination or chemo-catalytic reductive amination of a corresponding spirocyclic ketone precursor. acs.org The development of iridium-containing cytochrome P450 enzymes has already shown promise in the stereoselective synthesis of other spirocyclic amines and could be a powerful tool for accessing specific stereoisomers of this compound. acs.org
| Research Direction | Potential Methodology | Key Challenges |
| Enantioselective cyclopropanation | Chiral Rhodium/Copper catalysis, MOF-catalyzed reactions | Substrate scope, catalyst efficiency, and scalability |
| Diastereoselective functionalization | Substrate-controlled or catalyst-controlled introduction of substituents | Influence of the tert-butyl group on stereochemical outcomes |
| Asymmetric amination | Enzymatic transamination, catalytic asymmetric reductive amination | Enzyme/catalyst specificity and activity for the spirocyclic core |
Elucidation of Uncharted Reaction Pathways and Novel Reactivity
The interplay of the strained cyclopropane (B1198618) ring, the conformationally flexible cyclohexane (B81311) ring, and the nucleophilic amine group in this compound suggests a rich and largely unexplored reactive landscape.
The cyclopropane ring is known to undergo ring-opening reactions under various conditions. Investigating the regioselective and stereoselective ring-opening of the spiro-fused cyclopropane in this compound initiated by the neighboring amine group or by external reagents could lead to novel molecular scaffolds. For example, acid-catalyzed rearrangement or transition-metal-catalyzed C-C bond activation could yield unique bicyclic or ring-expanded structures. The reactivity of related spiro-fused β-lactams, which also feature a strained ring system, has been a subject of study and can provide insights into potential reaction pathways. researchgate.net
The primary amine at C1 can serve as a handle for a wide array of functionalization reactions. Beyond simple acylation or alkylation, exploring its use in directing C-H activation on the cyclohexane or cyclopropane rings could unlock new synthetic routes. Furthermore, the amine could participate in intramolecular cyclization reactions, potentially leading to novel polycyclic systems. The synthesis of other spirocyclic amines has been achieved through dipolar cycloadditions of nitrones, suggesting that the amine functionality in the target molecule could be a precursor to more complex heterocyclic systems. nih.govacs.org
| Potential Reaction Type | Expected Outcome | Research Focus |
| Cyclopropane ring-opening | Access to novel bicyclic and ring-expanded structures | Regio- and stereoselectivity under various catalytic conditions |
| Amine-directed C-H activation | Functionalization of the carbocyclic core | Development of suitable directing groups and catalysts |
| Intramolecular cyclizations | Formation of new polycyclic heterocyclic systems | Design of precursors and optimization of cyclization conditions |
Development of More Efficient and Sustainable Synthetic Protocols
Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the generation of significant waste. A key challenge for the future is the development of green and sustainable synthetic routes to this compound.
This includes the use of greener solvents, catalysts, and reagents. For instance, exploring one-pot or tandem reactions that construct the spirocyclic core and introduce the amine functionality in a single operation would significantly improve efficiency. researchgate.net The principles of green chemistry, such as atom economy and the use of renewable resources, should guide the design of new synthetic strategies. rsc.orgrsc.org Molybdenum-catalyzed allylic amination in green solvents like ethanol (B145695) represents a sustainable approach for forming C-N bonds and could be adapted for the synthesis of related structures. acs.org
The development of catalytic methods that avoid stoichiometric reagents is crucial. For example, employing catalytic amounts of a reusable catalyst for the key bond-forming steps would minimize waste and reduce the environmental impact. sciencedaily.com The CHEM21 green metrics toolkit provides a framework for assessing the environmental footprint of chemical transformations and can be a valuable tool in developing more sustainable syntheses. rsc.org
| Sustainability Goal | Approach | Expected Benefit |
| Increased Atom Economy | Tandem reactions, catalytic cycles | Reduced waste, higher efficiency |
| Use of Greener Solvents | Water, ethanol, or solvent-free conditions | Reduced environmental impact, improved safety |
| Recyclable Catalysts | Heterogeneous catalysts, catalyst recovery protocols | Lower cost, reduced metal contamination |
Integration of Advanced Computational Techniques for Predictive Chemical Design
Computational chemistry offers a powerful toolkit for understanding and predicting the properties and reactivity of molecules like this compound, thereby guiding experimental efforts.
Furthermore, computational tools can be employed to predict reaction outcomes and elucidate reaction mechanisms. For instance, modeling the transition states of potential cyclopropanation or amination reactions can provide insights into the origins of stereoselectivity and help in the rational design of more effective catalysts. The integration of computational design with experimental approaches has proven to be a powerful strategy in various areas of chemical research.
The prediction of physicochemical properties, such as pKa, lipophilicity, and metabolic stability, is also of significant interest, particularly if the molecule is being considered for biological applications. Quantitative Structure-Activity Relationship (QSAR) models and other machine learning techniques can be developed based on computational descriptors to predict the properties of derivatives of this compound, accelerating the discovery of new chemical entities with desired characteristics.
| Computational Technique | Application | Potential Impact |
| Conformational Analysis (DFT) | Predicting stable conformers and ring dynamics | Understanding structure-property relationships |
| Reaction Mechanism Elucidation | Modeling transition states and reaction pathways | Rational design of catalysts and reaction conditions |
| QSAR and Machine Learning | Predicting physicochemical and biological properties | Accelerating the discovery of new functional molecules |
Q & A
Q. What are the standard synthetic routes for 6-Tert-butylspiro[2.5]octan-1-amine, and what methodological considerations are critical for reproducibility?
The compound is synthesized via intramolecular cyclization and ring-opening reactions , often starting from chiral precursors or racemic mixtures. Key steps include:
- Cyclization : Use of anhydrous conditions (e.g., LiAlH₄ in ether) to stabilize reactive intermediates .
- Oxidation/Reduction : Controlled oxidation with KMnO₄ or reduction with LiAlH₄ to introduce functional groups .
- Purification : Chromatographic separation (e.g., HPLC) to isolate stereoisomers, as spirocyclic amines often exhibit complex stereochemistry . Reproducibility hinges on strict control of reaction temperature, solvent purity, and catalyst stoichiometry .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- NMR : ¹H/¹³C NMR with DEPT-135 distinguishes tertiary carbons and confirms the spiro center. Overlapping signals in the bicyclic region (δ 1.5–3.0 ppm) require 2D techniques (e.g., COSY, HSQC) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for fluorine-containing analogs .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. How can researchers design controlled experiments to assess the compound’s reactivity under varying conditions?
- Factorial Design : Test variables like pH, solvent polarity, and temperature in a systematic matrix to identify dominant factors .
- Kinetic Studies : Use pseudo-first-order conditions to isolate rate constants for specific reactions (e.g., nucleophilic substitution) .
- Control Groups : Include inert analogs (e.g., non-spiro amines) to differentiate steric vs. electronic effects .
Advanced Research Questions
Q. What computational strategies optimize reaction pathways for synthesizing this compound with high enantiomeric excess?
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and predict stereochemical outcomes .
- Reaction Path Search : Combine ab initio methods (e.g., Gaussian) with machine learning to prioritize low-energy pathways .
- Dynamic NMR Simulations : Correlate computed rotational barriers with experimental line-shape analysis to validate spirocyclic conformers .
Q. How can contradictions in biological activity data between stereoisomers be resolved methodologically?
- Enantiomer-Specific Assays : Use chiral chromatography to isolate isomers and test their bioactivity separately .
- Molecular Docking : Compare binding affinities of enantiomers with target proteins (e.g., enzymes or receptors) using AutoDock Vina .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies across studies, accounting for variables like cell-line variability .
Q. What experimental frameworks are recommended for studying the compound’s stability in biological matrices?
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., UV light, oxidative buffers) and monitor degradation via LC-MS .
- Metabolic Profiling : Use liver microsomes or hepatocytes to identify phase I/II metabolites .
- Isotope Tracing : Label the tert-butyl group with ¹³C to track stability in vivo .
Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical fidelity?
- Flow Chemistry : Implement continuous reactors to enhance heat/mass transfer and minimize racemization .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediate stereochemistry .
- Design of Experiments (DoE) : Optimize parameters like catalyst loading and residence time in pilot-scale batches .
Methodological Resources
- Data Validation : Follow Beilstein Journal guidelines for reporting NMR shifts (δ), coupling constants (J), and purity thresholds (≥95%) .
- Ethical Compliance : For biological studies, adhere to OECD guidelines for in-vitro testing and toxicity profiling .
- Open-Source Tools : Use PubChem for structural data and reaction libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
